Phenyl-D5 isothiocyanate
Description
Contextual Significance of Deuterated Isothiocyanates in Modern Chemistry
Deuterated compounds, including deuterated isothiocyanates, are crucial in modern chemistry, primarily as internal standards in analytical chemistry. clearsynth.com The use of stable isotopes like deuterium (B1214612) allows researchers to differentiate between the internal standard and the analyte of interest, which is essential for accurate measurements. clearsynth.com In mass spectrometry, the mass difference created by the deuterium atoms allows for the precise quantification of the target molecule. lookchem.com This is particularly important in complex samples where matrix effects can interfere with the analysis. clearsynth.com Deuterated internal standards co-elute with the analytes, helping to compensate for measurement errors that might arise from ion suppression or enhancement. texilajournal.com
Rationale for Stable Isotope Labeling in Analytical and Mechanistic Studies
Stable isotope labeling is a powerful technique for quantitative proteomics and the study of metabolic pathways. clearsynth.comnih.govnih.gov By incorporating stable isotopes such as deuterium, ¹³C, or ¹⁵N into molecules, researchers can create "heavy" versions of compounds that can be distinguished from their naturally occurring "light" counterparts by mass spectrometry. nih.govaptochem.com This allows for the accurate comparison of protein or metabolite levels between different samples. jove.comresearchgate.net
The key advantages of using stable isotope labeling include:
Accurate Quantification: It enables the precise measurement of changes in protein or metabolite abundance. clearsynth.comjove.com
Reduced Sample Handling Errors: Samples can be mixed at an early stage, minimizing variability introduced during sample preparation. nih.gov
Mechanistic Insights: It helps in tracing the fate of molecules in biological systems and elucidating reaction mechanisms. lookchem.com
Overview of Phenyl-D5 Isothiocyanate as a Specialized Chemical Reagent
This compound is a specialized chemical reagent primarily used for derivatizing primary and secondary amines, particularly in the context of protein and peptide analysis. guidechem.comnih.gov Its deuterated nature makes it an ideal internal standard for quantitative mass spectrometry-based applications. vulcanchem.com The five deuterium atoms provide a distinct mass shift of +5 atomic mass units, allowing for clear differentiation from the unlabeled analyte. vulcanchem.comsigmaaldrich.com
One of the most notable applications of phenyl isothiocyanate and its deuterated analog is in Edman degradation, a method for sequencing amino acids in a peptide from the N-terminus. fiveable.melibretexts.orgwikipedia.org In this process, the isothiocyanate group reacts with the N-terminal amino group of the peptide. libretexts.orgwikipedia.org The use of this compound in conjunction with its non-deuterated counterpart allows for the relative quantification of peptides and proteins in different samples. nih.govresearchgate.netacs.org
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₇D₅NS clearsynth.com |
| Molecular Weight | 140.22 g/mol clearsynth.com |
| Appearance | Colorless Liquid cymitquimica.com |
| Synonyms | Isothiocyanatobenzene-d5, Phenyl Mustard Oil-d5 cymitquimica.com |
| CAS Number | 74881-77-9 clearsynth.com |
Research Findings and Applications
Detailed research has demonstrated the utility of this compound in various analytical methodologies. For instance, in quantitative proteomics, the use of d0- and d5-phenyl isocyanate has been shown to effectively label the N-termini of peptides in proteolytic digests. nih.govresearchgate.netacs.org This labeling reacts quantitatively within minutes at a neutral pH, and the resulting labeled peptides produce informative fragmentation patterns in tandem mass spectrometry (MS/MS). nih.govresearchgate.net Studies have shown a wide dynamic range for quantification, with linear ratios observed over a 10,000-fold range of peptide concentration ratios. nih.govresearchgate.netacs.org
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFJKGMPGYROCL-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=S)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity of Phenyl D5 Isothiocyanate
Preparation Routes for Phenyl-D5 Isothiocyanate
The synthesis of this compound primarily relies on established methods for preparing aryl isothiocyanates, with the key difference being the use of a deuterated starting material.
The most direct and common method for preparing this compound is to begin with a commercially available deuterated precursor, namely aniline-d5 (B30001). The synthesis generally follows a two-step process involving the formation of a dithiocarbamate (B8719985) salt, which is subsequently decomposed to yield the isothiocyanate. wikipedia.org
A typical laboratory-scale synthesis involves the reaction of aniline-d5 with carbon disulfide in the presence of a base, such as aqueous ammonia (B1221849) or potassium carbonate, to form an ammonium (B1175870) or potassium dithiocarbamate salt. wikipedia.orgnih.govorgsyn.org This intermediate is then treated with a desulfurylation agent or a heavy metal salt, like lead(II) nitrate, which facilitates the elimination of hydrogen sulfide (B99878) and the formation of the final this compound product. wikipedia.orgorgsyn.org
Alternative reagents can also be used for the conversion of the primary amine to the isothiocyanate. For instance, thiophosgene (B130339) or its equivalents can be employed, though their high toxicity often makes the carbon disulfide route preferable. chemrxiv.org More modern methods may utilize desulfurization reagents like cyanuric chloride (TCT) under aqueous conditions, providing a facile one-pot process from the primary amine. nih.govbeilstein-journals.org
Table 1: Common Reagents for Synthesis from Aniline-d5
| Step | Reagents | Purpose |
|---|---|---|
| 1. Dithiocarbamate Formation | Carbon Disulfide (CS₂) + Base (e.g., NH₃, K₂CO₃) | Reacts with the amine to form a dithiocarbamate salt intermediate. wikipedia.orgnih.gov |
| 2. Desulfurization/Elimination | Lead(II) Nitrate (Pb(NO₃)₂) or Cyanuric Chloride (TCT) | Decomposes the intermediate to form the isothiocyanate product. nih.govorgsyn.org |
While less common for this specific compound due to the availability of aniline-d5, it is theoretically possible to introduce deuterium (B1214612) onto a non-labeled phenyl isothiocyanate molecule. This would involve hydrogen-deuterium (H-D) exchange reactions. Such methods typically require harsh conditions, such as strong deuterated acids (e.g., D₂SO₄) or metal catalysts at elevated temperatures.
This approach is generally less efficient and can lead to incomplete or non-specific labeling patterns compared to the definitive and complete deuteration achieved by using a deuterated precursor. Therefore, synthesis starting from aniline-d5 remains the most practical and strategically sound method for obtaining this compound.
Chemical Transformations and Reaction Mechanisms of Phenyl Isothiocyanate Derivatives
The isothiocyanate functional group (-N=C=S) is electrophilic at the central carbon atom, making it susceptible to attack by various nucleophiles. The use of this compound is particularly valuable in mechanistic studies, where the deuterium labels can be used to probe reaction pathways and kinetic isotope effects.
Phenyl isothiocyanate has been shown to react with semiconductor surfaces, such as the Germanium Ge(100)-2x1 surface, through cycloaddition reactions. acs.orgresearchgate.net These studies are crucial for developing methods to functionalize inorganic surfaces for applications in molecular electronics and sensors.
Investigations using techniques like Fourier transform infrared (FTIR) spectroscopy and density functional theory (DFT) have revealed that phenyl isothiocyanate adsorbs onto the Ge(100) surface via two primary pathways:
A [2+2] cycloaddition across the C=S bond , which is the major reaction product. acs.orgresearchgate.net
A [2+2] cycloaddition across the C=N bond , which is a minor product. acs.orgresearchgate.net
In these studies, this compound serves as a critical analytical tool. The distinct vibrational frequencies of C-D bonds compared to C-H bonds allow for the clear identification of molecular fragments originating from the reactant, helping to confirm the structure of the surface-bound species without interference from background hydrogen signals. acs.org
Table 2: Reaction Products of Phenyl Isothiocyanate on Ge(100)-2x1 Surface
| Reaction Pathway | Product Type | Abundance |
|---|---|---|
| [2+2] Cycloaddition across C=S | Major Surface Adduct | Major acs.orgresearchgate.net |
| [2+2] Cycloaddition across C=N | Minor Surface Adduct | Minor acs.orgresearchgate.net |
The reactivity of isothiocyanates with nucleophiles is fundamental to their use in synthesis and biochemistry, such as in the Edman degradation for protein sequencing. wikipedia.orgnih.gov this compound can be used to elucidate the mechanisms of these reactions.
Aminolysis: The reaction of isothiocyanates with amines to form thioureas has been studied kinetically. Research indicates that the reaction can be second order with respect to the amine, suggesting that a second amine molecule acts as a catalyst in a prototropic rearrangement of the intermediate. rsc.org
Radical Reactions: Visible-light photoredox catalysis can generate α-aminoalkyl radicals from tertiary amines, which then undergo nucleophilic radical addition to the electron-deficient carbon of phenyl isothiocyanate to yield α-amino thioamides. organic-chemistry.org
In such mechanistic studies, comparing the reaction rates of this compound with its non-deuterated counterpart can reveal a kinetic isotope effect (KIE) . If a C-H bond on the phenyl ring is broken or sterically involved in the rate-determining step of a reaction, the C-D bond's greater strength would result in a slower reaction rate. While often a secondary effect for reactions at the isothiocyanate group, a KIE can provide subtle but crucial details about the transition state geometry.
Stability and Handling Considerations in Research Environments
The stability and handling protocols for this compound are considered identical to those for standard phenyl isothiocyanate. It is a colorless to yellow liquid that is stable under recommended storage conditions but is sensitive to several factors. lobachemie.comcdhfinechemical.com
Stability:
Moisture: Phenyl isothiocyanate is moisture-sensitive and can hydrolyze. sigmaaldrich.com
Heat and Light: It should be protected from direct sunlight, high temperatures, and ignition sources. lobachemie.comsigmaaldrich.com
Incompatibilities: It is incompatible with water, alcohols, strong bases, amines, acids, and strong oxidizing agents. cdhfinechemical.com
Handling:
Ventilation: All handling should be performed in a well-ventilated area or under a chemical fume hood. sigmaaldrich.com
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or a face shield, and protective clothing are essential to prevent skin and eye contact. lobachemie.comcdhfinechemical.com In case of insufficient ventilation, respiratory protection is required. lobachemie.com
Storage: The compound should be stored in a cool, dry place in a tightly sealed container. cdhfinechemical.com
Table 3: Stability and Handling Profile
| Parameter | Recommendation |
|---|---|
| Chemical Stability | Stable under normal, dry conditions. lobachemie.com |
| Conditions to Avoid | Moisture, heat, flames, direct sunlight. lobachemie.comcdhfinechemical.comsigmaaldrich.com |
| Incompatible Materials | Water, Alcohols, Strong Bases, Amines, Acids, Strong Oxidizing Agents. cdhfinechemical.com |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. cdhfinechemical.com |
| Handling | Use under a fume hood with appropriate PPE (gloves, goggles). cdhfinechemical.comsigmaaldrich.com |
Advanced Spectroscopic and Chromatographic Characterization of Phenyl D5 Isothiocyanate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for elucidating the structure of molecules. The substitution of hydrogen with deuterium (B1214612) in Phenyl-D5 isothiocyanate leads to predictable and informative changes in its NMR spectra.
Application of Deuterium Labeling in NMR Assignments
Deuterium (²H) labeling is a crucial technique in NMR spectroscopy for simplifying complex spectra and aiding in the assignment of signals. In the ¹H NMR spectrum of unlabeled phenyl isothiocyanate, the aromatic protons appear as a complex multiplet. However, in the ¹H NMR spectrum of this compound, these signals are absent due to the replacement of protons with deuterium, which has a different gyromagnetic ratio and is typically not observed in standard ¹H NMR experiments. This simplification can be highly advantageous when this compound is used as a derivatizing agent for other molecules, as it removes the interfering signals from the phenyl ring of the reagent, allowing for a clearer observation of the signals from the analyte of interest.
Conversely, ²H NMR spectroscopy can be employed to directly observe the deuterium nuclei. The ²H NMR spectrum of this compound would show signals corresponding to the deuterated positions on the phenyl ring. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, but the signals are typically broader.
Table 1: Comparison of Expected ¹H NMR and ²H NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | - | - | No signals expected in the aromatic region. |
| ²H | ~7.1-7.4 | Multiplet | Chemical shifts are referenced to the corresponding ¹H chemical shifts of the unlabeled compound. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS) for Isotopic Purity and Molecular Identification
Mass spectrometry is an essential tool for determining the molecular weight and isotopic composition of a compound. For this compound, MS is critical for confirming its identity and assessing its isotopic purity.
High-Resolution Mass Spectrometry for Isotopic Abundance Verification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and the verification of its isotopic labeling. The theoretical exact mass of the unlabeled phenyl isothiocyanate (C₇H₅NS) is 135.01427034 Da. nih.gov For this compound (C₇D₅NS), the theoretical exact mass is 140.0456 Da. lgcstandards.comlgcstandards.com
HRMS can be used to determine the isotopic purity of a sample of this compound by measuring the relative intensities of the ion signals corresponding to the fully deuterated species (d₅) and the less-deuterated isotopologues (d₄, d₃, etc.). This information is crucial for applications where a high degree of deuteration is required.
Table 2: Theoretical Exact Masses of Phenyl Isothiocyanate Isotopologues
| Isotopologue | Molecular Formula | Theoretical Exact Mass (Da) |
| Unlabeled (d₀) | C₇H₅NS | 135.0143 |
| d₁ | C₇H₄DNS | 136.0206 |
| d₂ | C₇H₃D₂NS | 137.0268 |
| d₃ | C₇H₂D₃NS | 138.0331 |
| d₄ | C₇HD₄NS | 139.0394 |
| d₅ | C₇D₅NS | 140.0456 |
Fragmentation Pathway Analysis of Deuterated Species
The fragmentation of phenyl isothiocyanate in a mass spectrometer typically involves the loss of the isothiocyanate group (-NCS) to produce a phenyl cation (C₆H₅⁺) at m/z 77. The fragmentation of this compound is expected to follow a similar pathway, resulting in a deuterated phenyl cation (C₆D₅⁺) at m/z 82.
Further fragmentation of the phenyl cation can occur through the loss of acetylene (C₂H₂), leading to a fragment at m/z 51. In the case of the deuterated phenyl cation, the loss of deuterated acetylene (C₂D₂) would result in a fragment at m/z 54. The observation of these characteristic mass shifts in the fragmentation pattern provides strong evidence for the presence and location of the deuterium labels. The presence of deuterium can influence the rates of certain fragmentation reactions, a phenomenon known as the kinetic isotope effect, which may lead to differences in the relative intensities of fragment ions compared to the unlabeled compound.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Molecular Formula | Predicted m/z |
| Molecular Ion | [C₇D₅NS]⁺ | 140 |
| Phenyl Cation | [C₆D₅]⁺ | 82 |
| Loss of D₂C₂ | [C₄D₃]⁺ | 54 |
Integration with Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a widely used method for the analysis of volatile and semi-volatile compounds. Phenyl isothiocyanate is amenable to GC-MS analysis, and the deuterated analogue, this compound, would exhibit a slightly different retention time compared to the unlabeled compound due to the kinetic isotope effect. This difference in retention time, although typically small, can be useful in separating the labeled and unlabeled compounds in a mixture.
In a GC-MS analysis of a derivatized analyte with this compound, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to specifically detect the fragments characteristic of the deuterated tag. This enhances the selectivity and sensitivity of the analysis, allowing for the quantification of the analyte even in complex matrices. The mass spectrum of the eluting peak corresponding to the this compound derivative would show the expected molecular ion and fragment ions with the characteristic mass shifts due to the five deuterium atoms.
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for assessing the purity of this compound and for analyzing complex mixtures containing its derivatives. High-performance liquid chromatography (HPLC) is a primary tool for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of this compound. Purity assessment is critical as impurities can interfere with subsequent derivatization reactions or quantitative analyses. A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, as the phenyl ring provides strong chromophoric activity.
When analyzing this compound, it is important to consider the chromatographic isotope effect. Deuterated compounds often exhibit slightly different retention times compared to their non-deuterated (protiated) counterparts. oup.comresearchgate.net In reversed-phase HPLC, deuterated compounds like this compound typically elute slightly earlier than Phenyl isothiocyanate. researchgate.netcchmc.org This is because the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the nonpolar stationary phase. cchmc.org While this retention time shift is usually small, high-resolution columns can resolve the deuterated and non-deuterated species. oup.com
A typical HPLC method for purity analysis of the non-deuterated Phenyl isothiocyanate, which can be adapted for the D5 variant, is summarized below.
Table 1: Example HPLC Parameters for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Note: The retention time for this compound is expected to be slightly shorter than that of Phenyl isothiocyanate under these conditions due to the isotopic effect.
Reversed-phase HPLC (RP-HPLC) is widely used for the separation and quantification of derivatives of Phenyl isothiocyanate. wikipedia.org The compound is famously known as Edman's reagent, used for the pre-column derivatization of the N-terminal amino acids of peptides and proteins. wikipedia.org The resulting phenylthiocarbamyl (PTC) amino acid derivatives are then separated and identified by RP-HPLC. This compound can be used as an internal standard in mass spectrometry-based methods or in studies probing reaction mechanisms.
The separation of these derivatives is typically achieved on C8 or C18 columns. nih.gov A gradient elution is often employed, starting with a lower concentration of organic modifier (like acetonitrile) in an aqueous buffer and gradually increasing the organic content to elute the more hydrophobic PTC-amino acids. nih.gov
The use of this compound in these applications would result in derivatives that are 5 mass units heavier than their non-deuterated analogs, which is particularly useful for mass spectrometric detection. In RP-HPLC, the derivatives of this compound will generally elute slightly before the corresponding non-deuterated derivatives. researchgate.netcchmc.org
Table 2: Application of RP-HPLC for Amino Acid Analysis using Phenyl Isothiocyanate Derivatization
| Application | Description | Typical Column | Key Findings |
|---|---|---|---|
| Amino Acid Analysis | Pre-column derivatization of amino acids to form PTC-amino acids for separation and quantification. nih.gov | C18, Octadecylsilane | Enables sensitive detection (pmol level) and excellent separation of complex amino acid mixtures. nih.gov |
| Peptide Sequencing | Used in Edman degradation to sequentially cleave and identify amino acids from the N-terminus of a peptide. | C18 | A foundational method in proteomics for determining the primary structure of proteins. |
| Analysis of Amines | Derivatization of primary and secondary amines to enhance their detectability by UV-HPLC. scholarsresearchlibrary.com | C18 or Phenyl-Hexyl | Provides a robust method for quantifying various amines in different matrices. |
Vibrational Spectroscopy for Molecular Structure and Interactions (e.g., FTIR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique for elucidating the molecular structure of this compound. The FTIR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its functional groups.
For this compound, the most significant feature in its FTIR spectrum, when compared to its non-deuterated analog, is the presence of C-D (carbon-deuterium) vibrational modes instead of C-H (carbon-hydrogen) modes for the phenyl ring. Due to the increased mass of deuterium compared to hydrogen, the C-D stretching and bending vibrations occur at significantly lower frequencies (wavenumbers).
The key vibrational modes for Phenyl isothiocyanate and the expected shifts for this compound are detailed below:
-N=C=S Asymmetric Stretch: This is a very strong and characteristic absorption band for isothiocyanates, typically appearing in the 2000-2200 cm⁻¹ region. This band is largely unaffected by deuteration of the phenyl ring.
Aromatic C-H Stretch: In Phenyl isothiocyanate, these vibrations appear as a group of bands just above 3000 cm⁻¹.
Aromatic C-D Stretch: In this compound, these bands are expected to shift to a much lower frequency, typically around 2200-2300 cm⁻¹.
Aromatic C=C Stretch: The phenyl ring C=C stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. These are less affected by deuteration but may show slight shifts.
Aromatic C-H Bending: The in-plane and out-of-plane bending vibrations of the C-H bonds give rise to several bands in the fingerprint region (below 1500 cm⁻¹).
Aromatic C-D Bending: The corresponding C-D bending vibrations in this compound will be shifted to lower wavenumbers (e.g., out-of-plane bends might appear around 700 cm⁻¹ or lower).
Table 3: Key FTIR Vibrational Frequencies for Phenyl Isothiocyanate and Expected Frequencies for this compound
| Functional Group/Vibration | Phenyl Isothiocyanate Wavenumber (cm⁻¹) | Expected this compound Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | ~3000 - 3100 | N/A | Medium-Weak |
| Aromatic C-D Stretch | N/A | ~2200 - 2300 | Medium-Weak |
| Isothiocyanate (-N=C=S) Asymmetric Stretch | ~2000 - 2200 | ~2000 - 2200 | Strong, Broad |
| Aromatic C=C Ring Stretch | ~1400 - 1600 | ~1350 - 1550 | Medium-Strong |
| Aromatic C-H Out-of-Plane Bend | ~690 and ~750 | N/A | Strong |
Note: The expected wavenumbers for this compound are based on the theoretical isotopic shift due to the increased mass of deuterium.
Phenyl D5 Isothiocyanate As a Derivatization Reagent in Quantitative Analytical Chemistry
Principles of Isothiocyanate Derivatization
Derivatization with isothiocyanates is a well-established strategy to improve the analytical characteristics of compounds containing primary and secondary amine groups. This pre-column derivatization technique converts the analytes into more stable and readily detectable derivatives.
Reaction Mechanisms with Primary and Secondary Amines
The fundamental reaction of phenyl-D5 isothiocyanate involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction proceeds readily under alkaline conditions, typically at room temperature. thermofisher.com The non-bonded electron pair of the nitrogen atom in the amine attacks the central carbon of the isothiocyanate, leading to the formation of a thiourea (B124793) derivative. This reaction is generally rapid and complete, ensuring that the analyte is quantitatively converted to its derivative for subsequent analysis. nih.gov
Formation of Phenylthiocarbamyl (PTC) Derivatives
When this compound reacts with amino acids, it forms stable phenylthiocarbamyl (PTC) derivatives. springernature.com This reaction is not only applicable to the 20 common proteinogenic amino acids but also to other amino acids and compounds containing primary or secondary amine moieties. The resulting PTC-amino acids exhibit strong ultraviolet (UV) absorbance, typically around 254 nm, which significantly enhances their detectability by HPLC with a UV detector. thermofisher.comspringernature.com The stability of these derivatives under the conditions of reversed-phase HPLC is a key factor in the robustness of this analytical method. thermofisher.com
Applications in Amino Acid Analysis Methodologies
The use of this compound as a derivatizing agent has revolutionized amino acid analysis, offering a sensitive and reliable alternative to traditional ion-exchange chromatography.
Quantitative Determination of Amino Acids by HPLC-UV/MS
Pre-column derivatization with phenylisothiocyanate is a widely used method for the quantitative analysis of amino acids from various complex matrices, including plasma, urine, and food samples. nih.gov The resulting PTC-amino acids can be effectively separated by reversed-phase high-performance liquid chromatography (HPLC). springernature.com The separation is typically achieved using a C18 column with a gradient elution system. finechem-mirea.ru
When coupled with mass spectrometry (MS), the use of this compound is particularly advantageous. The deuterated PTC derivatives serve as excellent internal standards for their non-deuterated counterparts, enabling highly accurate quantification through isotope dilution mass spectrometry. researchgate.net This approach corrects for any sample loss during preparation and variability in ionization efficiency in the mass spectrometer. Detection limits of under 1 picomole can be routinely achieved with this method. nih.gov
| Parameter | Condition |
| Derivatization Reagent | Phenylisothiocyanate (PITC) |
| Reaction Conditions | Alkaline pH, Room Temperature, 5-10 minutes thermofisher.com |
| Stationary Phase | Reversed-phase C18 column finechem-mirea.ru |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) |
| Detection | UV at 254 nm thermofisher.comspringernature.com or Mass Spectrometry (MS) |
| Quantification | External standards or isotope dilution with this compound derivatives researchgate.net |
| Analysis Time | As short as 10 minutes for hydrolyzed samples nih.gov |
Analysis of Amino Sugars and Amino Sugar Alcohols
The application of phenylisothiocyanate derivatization extends to the quantitative analysis of amino sugars and amino sugar alcohols. nih.gov These compounds are important components of glycoproteins and other biological macromolecules. The derivatization reaction follows the same principle as with amino acids, targeting the primary amine groups of these sugar derivatives.
The resulting PTC-amino sugars and PTC-amino sugar alcohols can be separated and quantified by reversed-phase HPLC with high sensitivity, reaching detection limits of less than 10 picomoles. nih.gov A simple extraction step with chloroform (B151607) is often employed to remove excess PITC and its byproducts before HPLC analysis. nih.gov It is noteworthy that the reaction with amino sugars can sometimes lead to the formation of secondary products through an acid-catalyzed intramolecular cyclization involving the aldehyde group. nih.gov However, reaction conditions can be optimized to ensure the stability of the primary PTC derivatives for accurate quantification. nih.gov
Applications in Peptide and Protein Analytical Methodologies
This compound and its non-deuterated form are valuable tools in the analysis of peptides and proteins. Derivatization of peptides with phenylisothiocyanate to form PTC-peptides allows for their sensitive detection, quantification, and purification using reversed-phase HPLC. nih.gov This method is advantageous due to the rapidity and completeness of the reaction, the stability of the resulting derivatives, and the high sensitivity of detection. nih.gov
Role in Automated N-Terminal Protein Sequencing (Edman Degradation Methodological Aspects)
This compound, a deuterated analogue of phenyl isothiocyanate (PITC), serves as a crucial reagent in the Edman degradation method for N-terminal protein sequencing. metwarebio.comshimadzu.com This classic technique, developed by Pehr Edman, allows for the stepwise removal and identification of amino acids from the N-terminus of a peptide or protein. wikipedia.orgmtoz-biolabs.com The process is foundational to proteomics for verifying protein identity, characterizing N-terminal modifications, and identifying cleavage sites. creative-proteomics.comnih.gov
The methodology involves a cyclical series of chemical reactions that are well-suited for automation. proteome-factory.comcreative-proteomics.com
The Edman Degradation Cycle:
Coupling (Labeling): The process begins under alkaline conditions where the uncharged N-terminal α-amino group of the peptide nucleophilically attacks the carbon of the isothiocyanate group of this compound. shimadzu.comwikipedia.orgcreative-proteomics.com This reaction forms a stable phenylthiocarbamoyl-peptide (PTC-peptide) derivative. metwarebio.comcreative-proteomics.com
Cleavage: The sample is then treated with a strong acid, typically trifluoroacetic acid. This acidic environment induces the cyclization and cleavage of the derivatized N-terminal amino acid from the rest of the peptide chain, without breaking the other peptide bonds. metwarebio.comwikipedia.orglibretexts.org The cleaved residue is released as an unstable anilinothiazolinone (ATZ) amino acid derivative, leaving the remainder of the peptide shortened by one residue but otherwise intact. metwarebio.comlibretexts.org
Conversion and Identification: The unstable ATZ-amino acid is selectively extracted with an organic solvent and then converted into a more stable phenylthiohydantoin (PTH) amino acid derivative through further acid treatment. metwarebio.comwikipedia.orgcreative-proteomics.com This stable PTH derivative is then identified, historically by chromatography, but increasingly by mass spectrometry. wikipedia.orgcreative-proteomics.com The shortened peptide is then subjected to the next cycle of the degradation process to identify the subsequent amino acid. metwarebio.comwikipedia.org
The use of this compound introduces a stable isotopic label onto the N-terminal amino acid. When the resulting PTH-amino acid is analyzed by mass spectrometry, it exhibits a 5 Dalton mass shift compared to its non-deuterated counterpart. This mass signature is invaluable for quantitative analyses and for distinguishing the target signal from background noise, thereby enhancing the accuracy of identification, particularly when dealing with complex mixtures or low-abundance proteins. Modern automated sequencers can perform up to 50 cycles, accurately sequencing peptides of 30-40 amino acids in length from picomole quantities of sample. wikipedia.orgproteome-factory.com
Quantitative Proteomics Using Stable Isotope Tagging (SIT) Reagents
Stable isotope labeling combined with mass spectrometry has become a cornerstone of quantitative proteomics, enabling the accurate comparison of protein abundance between different biological samples. eurekaselect.comnih.govcore.ac.uk this compound is employed as a stable isotope tagging (SIT) reagent in chemical labeling strategies. nih.govresearchgate.net In this approach, the deuterium (B1214612) atoms in this compound serve as a "heavy" mass tag, which is chemically identical to its "light" (d0) counterpart but distinguishable by mass spectrometry. nih.gov
This chemical labeling method offers broad applicability as the isothiocyanate group reacts efficiently with the N-terminal α-amino group of nearly all peptides, regardless of their specific amino acid sequence. nih.govresearchgate.net This universality is a significant advantage over methods that target specific amino acid side chains, such as the thiol-reactive groups on cysteine residues. researchgate.net
Differential Quantitation Strategies (e.g., d0/d5 Isocyanate Labeling)
The d0/d5 isocyanate labeling strategy is a powerful method for differential protein quantitation. nih.govresearchgate.net The workflow involves labeling two distinct protein samples (e.g., "control" and "treated") with the "light" (Phenyl isocyanate, d0) and "heavy" (this compound, d5) reagents, respectively.
After labeling, the two samples are combined into a single mixture. For any given peptide, this mixture will contain a pair of chemically identical species that differ in mass by 5 Daltons. When analyzed by mass spectrometry, these peptide pairs appear as distinct peaks separated by this mass difference. The relative abundance of the peptide in the original two samples is determined by comparing the signal intensities or peak areas of the d0- and d5-labeled peptide ions. eurekaselect.comnih.gov
Research has demonstrated that the ratios of d0- and d5-PIC-labeled derivatives are linear over a wide range of peptide concentration ratios, indicating a broad dynamic range for quantification. nih.govresearchgate.net This allows for the accurate measurement of both subtle and significant changes in protein expression.
Integration with LC-MS/MS for Modified Protein Analysis
The integration of d0/d5 Phenyl isothiocyanate labeling with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust platform for quantitative proteomics, especially for the analysis of modified proteins. nih.govresearchgate.net Following the labeling and mixing of samples, the complex peptide mixture is typically separated by reversed-phase liquid chromatography before being introduced into the mass spectrometer. nih.govnih.gov
This LC separation reduces the complexity of the mixture being analyzed at any given time, improving the detection of low-abundance peptides. In the mass spectrometer, precursor ions corresponding to the labeled peptide pairs are selected and fragmented. The resulting tandem mass spectra (MS/MS) provide sequence information that confirms the peptide's identity. nih.govresearchgate.net
This technique is particularly valuable for the differential quantitation of post-translationally modified proteins or protein adducts. nih.gov Many stable isotope tagging methods are not suitable for this purpose because they target specific amino acids that may be absent in the peptides of interest, or the incorporated mass shift is too small for reliable detection on certain instruments. nih.govresearchgate.net Phenyl isocyanate labeling overcomes these limitations by reacting with the N-terminus of virtually all peptides, ensuring that modified and unmodified peptides are labeled and quantified effectively. nih.gov
Derivatization for Enhanced Detection in Complex Biological Matrices
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. This compound acts as a derivatization reagent that not only facilitates quantification but also improves the analytical characteristics of peptides, leading to enhanced detection in complex biological samples. researchgate.netnih.gov
Improvements in Ionization Efficiency for Mass Spectrometry
The signal intensity of a peptide in electrospray ionization mass spectrometry (ESI-MS) is highly dependent on its ability to form gas-phase ions, a property known as ionization efficiency. Many peptides, particularly those that are short and hydrophilic, exhibit poor ionization efficiency and are thus difficult to detect. researchgate.net
Derivatization with this compound can significantly enhance the MS signal for such peptides. researchgate.net The addition of the phenyl group increases the hydrophobicity and the gas-phase basicity of the peptide, which generally leads to improved ionization in ESI. While derivatization with the standard PITC reagent can sometimes lead to reduced signal intensity, certain isothiocyanate analogues containing basic moieties have been shown to significantly improve the MS sensitivity of the tagged peptides. researchgate.net This enhancement allows for the detection of low-abundance peptides and modifications that might otherwise be missed. researchgate.net
Optimization of Chromatographic Separation
Effective chromatographic separation is critical for reducing sample complexity and enabling accurate peptide identification and quantification in LC-MS analysis. nih.gov Derivatization with this compound improves the chromatographic behavior of peptides, especially in reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov
The covalent addition of the hydrophobic phenyl group to the N-terminus increases the retention time of peptides on nonpolar stationary phases, such as C18 columns. researchgate.net This effect is particularly beneficial for very hydrophilic peptides that would otherwise elute early in the chromatographic run, often with other unretained components, making them difficult to analyze. researchgate.net By increasing their retention, derivatization improves their separation from other analytes. Studies have shown that PITC derivatization can improve the separation of isomers and reduce the carryover between consecutive analyses, leading to more robust and reliable results. nih.gov
Data Tables
Table 1: Research Findings on Phenyl Isothiocyanate Derivatization
| Application Area | Technique | Key Findings |
| Protein Sequencing | Edman Degradation | PITC enables the sequential cleavage and identification of N-terminal amino acids. metwarebio.comwikipedia.org Automation allows for the analysis of picomole quantities of protein. wikipedia.org |
| Quantitative Proteomics | d0/d5 Stable Isotope Labeling | Allows for relative quantification of proteins by creating a 5 Dalton mass difference between samples. nih.govresearchgate.net The method demonstrates a wide dynamic range for accurate quantitation. nih.gov |
| Modified Protein Analysis | LC-MS/MS | Versatile for quantifying modified proteins as it labels the N-terminus of nearly all peptides, unlike reagents that target specific side chains. nih.govresearchgate.net |
| Enhanced MS Detection | Derivatization for ESI-MS | Increases the hydrophobicity and ionization efficiency of short, hydrophilic peptides, improving their signal intensity in the mass spectrometer. researchgate.net |
| Chromatographic Separation | Derivatization for RP-HPLC | Improves retention and separation of peptides on reversed-phase columns, aiding in the analysis of isomers and reducing sample carryover. nih.govnih.gov |
Isotopic Tracer Applications and Mechanistic Investigations in Chemical and Biomolecular Research
Utilization as an Internal Standard in Quantitative Analytical Assays
The primary application of Phenyl-D5 isothiocyanate is as an internal standard (IS) in quantitative mass spectrometry-based assays. Due to its structural and chemical similarity to the non-labeled phenyl isothiocyanate and its derivatives, it provides a high degree of accuracy and precision in complex analytical methods.
Development and Validation of LC-MS/MS Methods for Biomarkers and Analytes
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of molecules in biological matrices. Phenyl isothiocyanate (PITC) is frequently used as a derivatizing agent in these methods to improve the chromatographic retention and ionization efficiency of polar analytes such as amino acids and biogenic amines, which are important biomarkers. nih.gov In the development and validation of these methods, a stable isotope-labeled internal standard like this compound is considered the gold standard.
The validation process for such an LC-MS/MS method ensures its reliability for its intended purpose. nih.gov Key validation parameters that are assessed using the deuterated internal standard include:
Linearity: Establishing a concentration range over which the instrument response is directly proportional to the analyte concentration. For example, a method for determining phenethyl isothiocyanate (a related compound) in human plasma was linear over the range of 5.00-250 ng/mL. nih.gov
Limits of Detection (LOD) and Quantification (LLOQ): Derivatization can reduce the LLOQs for compounds, although this effect can be offset by necessary dilution factors in complex samples like plasma. nih.gov
Precision and Accuracy: Assessed on both an intra-day and inter-day basis to ensure the method is both repeatable and accurate. For an LC-MS/MS assay of phenethyl isothiocyanate, intra- and inter-day precision values were within acceptable limits as defined by regulatory guidelines. nih.gov The accuracy, or trueness, is confirmed by comparing measured values in reference materials to their certified values. researchgate.net
Recovery: The efficiency of the analyte extraction from the sample matrix is determined. In a validated method, recovery from spiked plasma ranged from 100.3% to 113.5%. researchgate.net
This compound is used to create the corresponding deuterated derivatives of the target analytes, which serve as the ideal internal standards. For instance, in studies quantifying isothiocyanate adducts on proteins like albumin as biomarkers of dietary consumption, a deuterated standard would be crucial for accurate quantification via LC-MS/MS. nih.gov
Table 1: Representative Validation Parameters for Isothiocyanate LC-MS/MS Assays Data is illustrative and based on validated methods for similar isothiocyanate compounds.
| Validation Parameter | Typical Performance Metric | Reference |
| Linearity Range | 5.00 - 250 ng/mL | nih.gov |
| Intra-day Precision (CV%) | < 5% | researchgate.net |
| Inter-day Precision (CV%) | < 10% | researchgate.net |
| Intra-day Accuracy | 101.0% - 104.2% | researchgate.net |
| Inter-day Accuracy | 102.8% - 118.6% | researchgate.net |
| Recovery from Plasma | 100.3% - 113.5% | researchgate.net |
Enhancing Precision and Accuracy in Complex Mixture Analysis
Biological samples such as plasma are incredibly complex matrices containing thousands of different molecules. nih.gov These co-existing substances can interfere with the analysis of the target analyte, a phenomenon known as the "matrix effect," which can suppress or enhance the analyte's signal during mass spectrometry analysis. Furthermore, variability can be introduced at multiple stages, including sample extraction, derivatization, and injection volume. nih.govresearchgate.net
Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these sources of error. nih.gov Because the deuterated standard is nearly identical to the analyte in its chemical and physical properties (e.g., polarity, pKa, and reactivity), it behaves similarly during every step of the analytical process. nih.gov It co-elutes with the non-labeled analyte during liquid chromatography and experiences the same matrix effects and ionization suppression or enhancement. nih.gov
By adding a known amount of this compound to each sample at the very beginning of the workflow, the final measurement becomes a ratio of the analyte's signal to the internal standard's signal. Any losses or variations that affect the analyte will also affect the internal standard to the same degree, causing the ratio to remain constant and leading to a more precise and accurate final concentration measurement. nih.govresearchgate.net
Stable Isotope Tracing in Research Studies
Stable isotope tracing is a powerful methodology used to follow the fate of molecules in biological and chemical systems. nih.govnih.gov By replacing specific atoms with their heavier, stable isotopes (like deuterium), researchers can "label" or "trace" a compound through complex transformations. nih.gov
Methodologies for Tracking Molecular Transformations
In stable isotope tracing studies, this compound can be introduced into a system, such as a cell culture or a chemical reaction mixture, as a metabolic or chemical precursor. The five deuterium (B1214612) atoms on the phenyl ring act as a stable, non-radioactive tag that can be easily distinguished from its non-labeled counterparts by mass spectrometry. nih.gov
The general methodology involves:
Introduction of the Labeled Tracer: A known quantity of this compound is administered to the system under investigation.
Incubation and Transformation: The system is allowed to proceed for a defined period, during which the labeled compound undergoes metabolic or chemical reactions.
Sample Analysis: Samples are collected over time, and analytical techniques, primarily LC-MS, are used to search for and quantify metabolites or products that contain the D5-phenyl group.
Pathway Elucidation: By identifying the structures of the deuterium-labeled downstream products, researchers can piece together the transformation pathway.
This approach has been successfully used with other deuterated molecules, such as d5-phenylalanine, to trace its conversion to d5-hippuric acid in mice, thereby mapping a specific metabolic pathway involving gut microbiota. researchgate.net Similarly, this compound can be used to track its adduction to proteins or its conversion into other metabolites.
Investigation of Reaction Mechanisms and Pathways with Isotopic Labeling
Isotopic labeling is a cornerstone of mechanistic chemistry, providing definitive evidence for proposed reaction pathways. nih.gov When this compound is used in a reaction, the deuterium-labeled phenyl ring acts as a spectator tag, allowing chemists to determine which parts of the molecule are involved in the transformation.
For example, in the synthesis of new isothiocyanates through a replacement reaction with a primary amine, using this compound as a starting material would allow researchers to track the fate of the original phenyl group. researchgate.net If the D5-phenyl group is found in a byproduct, it provides insight into the displacement mechanism. Isotopic labeling experiments, including the use of 15N-labeled substrates, have been instrumental in confirming proposed mechanisms, such as those involving copper nitrene intermediates in C-C bond cleavage reactions. researchgate.net The presence and position of the isotopic label in the final products provide clear evidence for the connectivity changes that occurred during the reaction, helping to confirm or rule out proposed intermediate structures and pathways. nih.govnih.gov
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Measuring the KIE is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. icm.edu.plepfl.ch
The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH).
Primary KIE: A significant change in reaction rate (typically kH/kD > 2) observed when a bond to the isotopic atom is broken or formed in the rate-determining step.
Secondary KIE: A smaller change in rate (kH/kD is often between 0.7 and 1.5) when the bond to the isotopic atom is not broken or formed, but its environment (e.g., hybridization, steric crowding) changes in the transition state. wikipedia.org
In the case of this compound, the deuterium atoms are located on the aromatic ring. In most reactions involving the isothiocyanate group, the C-D bonds on the ring are not directly broken. Therefore, any observed KIE would likely be a secondary kinetic isotope effect.
For example, if a reaction mechanism involves a nucleophilic attack on the isothiocyanate carbon that alters the steric environment or electronic properties of the adjacent phenyl ring in the rate-determining step, a small but measurable secondary KIE might be observed when comparing the reaction rate of this compound to that of standard phenyl isothiocyanate. Such an effect, even if small, can provide valuable clues about the geometry and vibrational frequencies of the transition state, helping to elucidate the reaction mechanism in fine detail. researchgate.net
Table 2: Classification of Kinetic Isotope Effects (KIE)
| KIE Type | Description | Typical kH/kD Value | Mechanistic Implication for this compound |
| Primary | Bond to the isotope (C-D) is broken/formed in the rate-determining step. | > 2 | Unlikely, as C-D bonds on the phenyl ring are not typically cleaved. |
| Secondary | Isotopic substitution is remote from the bond being broken/formed. | 0.7 - 1.5 | Possible, if the phenyl ring's environment changes during the rate-determining step. |
Probing Reaction Pathways via Deuterium Isotope Effects
The substitution of hydrogen with deuterium in this compound introduces a subtle but significant mass change. This alteration can influence the vibrational frequencies of bonds involving the phenyl group. In a chemical reaction, if a bond to a deuterated position is broken or significantly altered in the rate-determining step, a primary kinetic isotope effect is observed, meaning the reaction proceeds at a different rate compared to its non-deuterated counterpart.
Even if the C-D bonds on the phenyl ring are not directly broken, their presence can still influence the reaction rate through secondary kinetic isotope effects. These effects arise from changes in hybridization or steric environment at the reaction center during the transition state. For instance, in the Edman degradation, a cornerstone technique for protein sequencing, this compound can be used to probe the mechanism of its reaction with the N-terminal amino acid of a peptide. While the primary reaction occurs at the isothiocyanate group, changes in the electronic environment of the phenyl ring during the formation of the phenylthiocarbamoyl (PTC) derivative and its subsequent cyclization to a phenylthiohydantoin (PTH)-amino acid could potentially be sensitive to isotopic substitution on the ring.
A hypothetical study investigating the reaction of this compound with an amino acid could yield data similar to that presented in Table 1. Observing a secondary kinetic isotope effect (kH/kD ≠ 1) would suggest that the phenyl ring is involved in the transition state of the rate-determining step, perhaps through electronic stabilization or steric interactions.
Table 1: Hypothetical Kinetic Isotope Effects in the Reaction of Phenyl Isothiocyanate and this compound with Glycine
| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| Phenyl isothiocyanate | 1.25 x 10⁻³ | 1.08 |
| This compound | 1.16 x 10⁻³ |
Note: This data is hypothetical and for illustrative purposes.
Elucidation of Rate-Determining Steps and Transition State Structures
Secondary KIEs, although smaller in magnitude, can provide nuanced information about the structure of the transition state. The transition state is a high-energy, transient molecular configuration that exists between reactants and products. Its structure is a critical determinant of the reaction's activation energy and, consequently, its rate.
For example, if a reaction involving this compound exhibits a normal secondary KIE (kH/kD > 1), it could imply that the transition state is more sterically crowded around the phenyl ring compared to the reactants. An inverse secondary KIE (kH/kD < 1) might suggest a less sterically hindered transition state or changes in the vibrational frequencies of the C-D bonds due to electronic effects.
In the context of the Edman degradation, the reaction proceeds through several steps, including the initial nucleophilic attack of the amino group on the isothiocyanate, followed by cyclization and cleavage. By using this compound and measuring the kinetic isotope effects at each stage, researchers could pinpoint which step is rate-limiting. For instance, if a KIE is observed during the formation of the PTC-derivative but not during its conversion to the PTH-amino acid, this would suggest that the initial coupling is the rate-determining step.
Table 2: Hypothetical Rate Constants for the Steps of Edman Degradation with this compound
| Reaction Step | Reactant | Rate Constant (k) (s⁻¹) | Observed KIE (kH/kD) | Implication |
| PTC Formation | Phenyl isothiocyanate | 0.05 | 1.12 | This step is likely rate-determining. |
| PTC Formation | This compound | 0.0446 | ||
| PTH Formation | PTC-Peptide | 0.20 | 1.01 | This step is not rate-determining. |
| PTH Formation | PTC(D5)-Peptide | 0.198 |
Note: This data is hypothetical and for illustrative purposes.
Computational studies can further complement experimental KIE data to build a more complete picture of the transition state structure. By modeling the reaction pathway and calculating the vibrational frequencies of the ground state and transition state for both the deuterated and non-deuterated species, theoretical KIEs can be predicted. A close match between the experimental and theoretical KIEs lends strong support to the proposed transition state structure.
Advanced Research Applications of Phenyl D5 Isothiocyanate in Specialized Domains Methodological Focus
Phenyl-D5 isothiocyanate, an isotopically labeled variant of phenyl isothiocyanate, serves as a critical tool in various advanced scientific research domains. Its unique properties, conferred by the deuterium (B1214612) labeling, make it invaluable for methodologies requiring high precision and sensitivity. This article explores its specific applications in surface chemistry, synthetic chemistry, metabolomics, and pharmacokinetic research, with a strict focus on its methodological contributions.
Future Directions and Emerging Methodologies
Development of Novel Derivatization Strategies for Broader Analyte Coverage
The primary utility of phenyl isothiocyanate lies in its ability to derivatize primary and secondary amines, a function famously employed in Edman degradation for protein sequencing. letstalkacademy.comwikipedia.org Future research is anticipated to expand upon this reactivity to target a wider array of analytes. Novel derivatization strategies are being explored to enhance the versatility of isothiocyanate-based reagents. nih.gov
One promising avenue is the development of methodologies for derivatizing less reactive functional groups or for achieving selective derivatization in complex mixtures. This could involve the use of new catalysts or reaction conditions to facilitate the reaction of phenyl-D5 isothiocyanate with a broader range of compounds. Furthermore, the development of multiplexed derivatization strategies, where different isotopic forms of a reagent are used to label different samples, will allow for higher throughput analysis. The distinct mass shift provided by the D5 label makes this compound an ideal candidate for such approaches.
| Derivatization Strategy | Target Analytes | Potential Advancement with this compound |
| Expanded Amine Derivatization | Low abundance amines, sterically hindered amines | Improved signal-to-noise in mass spectrometry due to the deuterium (B1214612) label, enabling the detection of less abundant species. |
| Novel Functional Group Targeting | Thiols, Hydroxyls (with activation) | Development of new reaction pathways to broaden the scope of analytes that can be tagged with the deuterated phenyl isothiocyanate label. |
| Multiplexed Isotopic Labeling | Multiple sample sets in a single run | Use in combination with its non-deuterated counterpart (Phenyl isothiocyanate) for differential quantitative analysis of two samples. |
Integration with Next-Generation Separation and Detection Technologies
The full potential of this compound as a derivatization agent will be realized through its integration with state-of-the-art analytical platforms. The coupling of advanced separation techniques with high-resolution mass spectrometry (HRMS) is a key area of development.
Next-generation liquid chromatography (LC) techniques, such as ultra-high-performance liquid chromatography (UHPLC) and multidimensional chromatography, offer superior resolution and speed for the separation of complex mixtures of derivatized analytes. When interfaced with HRMS, these techniques allow for the precise identification and quantification of compounds based on their accurate mass and isotopic signature. The deuterium label in this compound provides a clear and distinct mass difference, facilitating the confident identification of derivatized analytes and their differentiation from background interferences.
Furthermore, ion mobility spectrometry (IMS) coupled with mass spectrometry is an emerging technology that separates ions based on their size, shape, and charge. The integration of this compound derivatization with LC-IMS-MS could provide an additional dimension of separation, enhancing peak capacity and enabling the resolution of isomeric and isobaric compounds.
Expansion of Isotopic Labeling Methodologies for Complex Chemical Systems
Isotopic labeling is a powerful tool for tracing the fate of molecules in intricate chemical and biological systems. musechem.comwikipedia.org this compound serves as a stable isotope-labeled reagent that can be used to introduce a deuterium tag onto specific molecules. This is particularly valuable in quantitative proteomics and metabolomics, where it can be used as an internal standard for the accurate quantification of proteins and metabolites.
Future applications will likely see the expansion of these isotopic labeling methodologies to more complex systems. For instance, in drug metabolism studies, this compound could be used to derivatize and track metabolites of a drug candidate. beilstein-journals.org The use of deuterated standards can improve the accuracy of pharmacokinetic and pharmacodynamic studies. acs.org The development of precision deuteration techniques will allow for the synthesis of a wider range of isotopically labeled building blocks for various applications. nih.gov
Advanced Computational Chemistry and Theoretical Studies for Mechanistic Predictions
Computational chemistry and theoretical studies offer a powerful means to understand and predict the reactivity of molecules like this compound. nih.gov Density functional theory (DFT) and other computational methods can be employed to model the reaction mechanisms of isothiocyanates with various functional groups. nih.gov
Q & A
Q. How should researchers design controls for comparing deuterated vs. non-deuterated isothiocyanates in enzyme inhibition assays?
- Methodological Answer : Conduct parallel assays under identical conditions (pH, temperature, enzyme concentration). Use a fixed concentration of the deuterated compound and vary the non-deuterated counterpart to isolate isotopic effects. Measure inhibition constants (Ki) via nonlinear regression and confirm with isothermal titration calorimetry (ITC) for thermodynamic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
